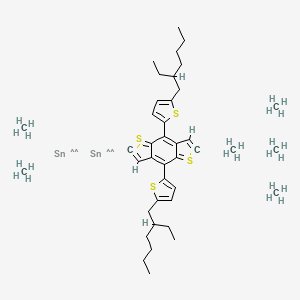
CID 101802477
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 101802477, also known as SKP2, is a protein that plays a crucial role in the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within the cell, which is essential for maintaining cellular homeostasis. SKP2 is a part of the SCF (SKP1-CUL1-F-box protein) complex, which functions as an E3 ubiquitin ligase. This complex is involved in targeting specific proteins for ubiquitination and subsequent degradation by the proteasome .
準備方法
The preparation of SKP2 involves recombinant DNA technology. The gene encoding SKP2 is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the SKP2 protein. The protein is then purified using techniques such as affinity chromatography, ion exchange chromatography, and gel filtration chromatography .
化学反応の分析
SKP2, being a protein, does not undergo traditional chemical reactions like small organic molecules. it participates in biochemical reactions within the cell. One of the primary reactions involving SKP2 is the ubiquitination of target proteins. This process involves the transfer of ubiquitin molecules to the lysine residues of the target protein, marking it for degradation by the proteasome. The SCF complex, which includes SKP2, facilitates this reaction by recognizing and binding to specific substrates .
科学的研究の応用
SKP2 has significant scientific research applications, particularly in the fields of cancer biology and cell cycle regulation. Overexpression of SKP2 has been linked to the progression of various cancers, including breast, lung, and prostate cancers. Researchers are investigating SKP2 as a potential therapeutic target for cancer treatment. Inhibitors of SKP2 are being developed to block its activity and prevent the degradation of tumor suppressor proteins, thereby inhibiting cancer cell proliferation .
In addition to cancer research, SKP2 is also studied in the context of cell cycle regulation. It is known to regulate the transition from the G1 phase to the S phase of the cell cycle by targeting the cyclin-dependent kinase inhibitor p27 for degradation. This regulation is crucial for proper cell cycle progression and cellular proliferation .
作用機序
SKP2 exerts its effects through its role as a component of the SCF complex. The SCF complex functions as an E3 ubiquitin ligase, which catalyzes the transfer of ubiquitin molecules to specific substrate proteins. SKP2 serves as the substrate recognition subunit of the SCF complex, binding to target proteins and facilitating their ubiquitination. The ubiquitinated proteins are then recognized and degraded by the proteasome, leading to the regulation of various cellular processes, including cell cycle progression and apoptosis .
類似化合物との比較
SKP2 is part of a family of F-box proteins, which are characterized by the presence of an F-box motif. Other members of this family include FBXW7, FBXL2, and FBXO1. While all F-box proteins function as substrate recognition subunits of SCF complexes, they differ in their substrate specificity and biological functions. For example, FBXW7 targets different substrates for degradation compared to SKP2, and its dysregulation is associated with different types of cancers .
特性
分子式 |
C40H64S4Sn2 |
|---|---|
分子量 |
910.6 g/mol |
InChI |
InChI=1S/C34H40S4.6CH4.2Sn/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H4;; |
InChIキー |
PGWHDDLDBGGXOO-UHFFFAOYSA-N |
正規SMILES |
C.C.C.C.C.C.CCCCC(CC)CC1=CC=C(S1)C2=C3C=C=S=C3C(=C4C2=S=C=C4)C5=CC=C(S5)CC(CC)CCCC.[Sn].[Sn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


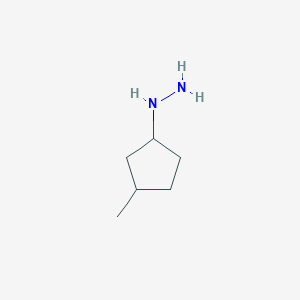
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B12446214.png)
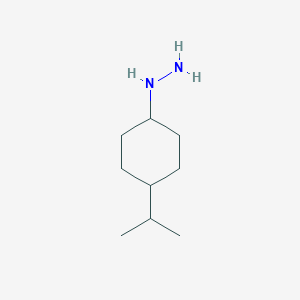
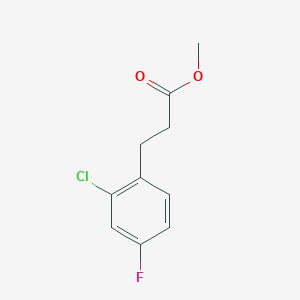
![10-acetyl-11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446229.png)
![(6-Chlorobenzo[d]oxazol-2-yl)guanidine](/img/structure/B12446233.png)
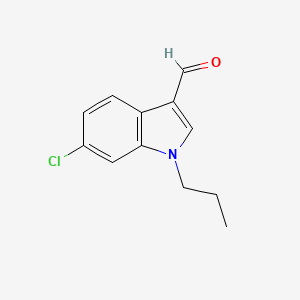
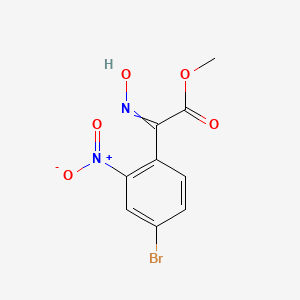
![5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12446242.png)
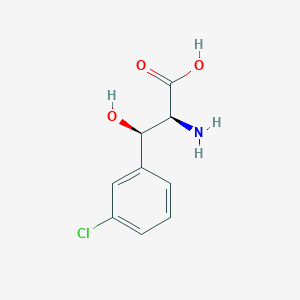
![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12446253.png)
![7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12446259.png)
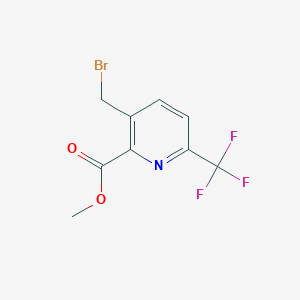
![5-[(5-Chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12446261.png)
